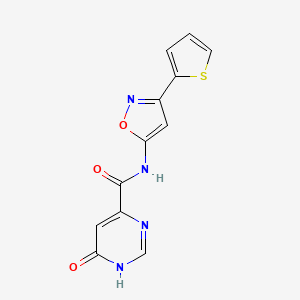

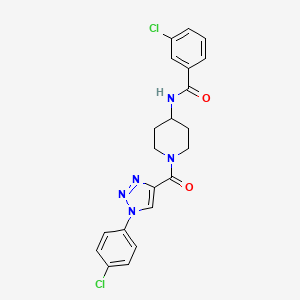

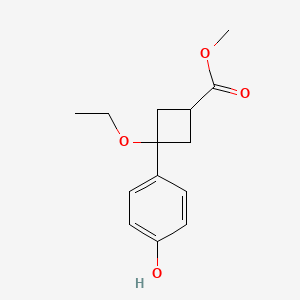

6-hydroxy-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Compounds related to 6-hydroxy-N-(3-(thiophen-2-yl)isoxazol-5-yl)pyrimidine-4-carboxamide have been explored for their antimicrobial properties. For instance, derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated significant antimicrobial activity against various strains like Proteus vulgaris, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans. This activity was found to be higher than some reference drugs like streptomycin and metronidazole (Kolisnyk et al., 2015).

Enzyme Inhibition

Isoxazole derivatives, which are structurally related to the compound , have shown promising results in inhibiting the enzyme dihydroorotate dehydrogenase, a key enzyme in pyrimidine synthesis. This inhibition has implications in conditions like rheumatoid arthritis and as immunosuppressive agents (Knecht & Löffler, 1998).

Anti-Inflammatory and Analgesic Agents

Novel benzodifuranyl and thiazolopyrimidine derivatives, which are structurally similar, have been synthesized and identified as effective anti-inflammatory and analgesic agents. Certain compounds in this category have shown high COX-2 inhibition, analgesic activity, and anti-inflammatory properties, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Synthesis of Heterocyclic Compounds

The compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds, including pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives. These compounds have shown promising antimicrobial activity, highlighting their potential in drug development (Sayed et al., 2006).

Structural Modifications and Supramolecular Aggregation

Structural modifications in thiazolo[3, 2-a]pyrimidines, which share a similar structural motif with the compound , lead to changes in supramolecular aggregation. These modifications provide insights into their conformational features and impact on intermolecular interactions, critical in the design of new pharmaceuticals (Nagarajaiah & Begum, 2014).

Mecanismo De Acción

Isoxazole derivatives

Isoxazole is a class of organic compounds containing a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom at adjacent positions . Isoxazole derivatives have been found to possess a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . The substitution of various groups on the isoxazole ring imparts different activities .

Thiophene derivatives

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known to exhibit a broad spectrum of biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Propiedades

IUPAC Name |

6-oxo-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O3S/c17-10-4-8(13-6-14-10)12(18)15-11-5-7(16-19-11)9-2-1-3-20-9/h1-6H,(H,15,18)(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZAAPPFHFOABR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=C2)NC(=O)C3=CC(=O)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2978763.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2978774.png)

![N-(3-methylbutyl)-N'-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2978777.png)

![2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2978785.png)